molecular formula C37H29N3O9 B14169466 [5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate CAS No. 23624-64-8

[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

Cat. No.: B14169466
CAS No.: 23624-64-8
M. Wt: 659.6 g/mol
InChI Key: XCYORFRPTXBDDD-UHFFFAOYSA-N
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Description

[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, benzamido group, and multiple benzoate esters, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzamido group and the benzoate esters. Common reagents used in these reactions include benzoyl chloride, oxalyl chloride, and various amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

Biologically, this compound may serve as a probe for studying enzyme interactions and metabolic pathways. Its structural features enable it to interact with specific biological targets, providing insights into cellular processes.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with biological molecules makes it a promising candidate for therapeutic development.

Industry

Industrially, this compound can be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its versatility and reactivity make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The benzamido and pyrimidine groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • [5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate
  • [5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl acetate

Uniqueness

Compared to similar compounds, [5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate stands out due to its specific combination of functional groups. This unique structure allows for distinct reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

23624-64-8

Molecular Formula

C37H29N3O9

Molecular Weight

659.6 g/mol

IUPAC Name

[5-(4-benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C37H29N3O9/c41-32(24-13-5-1-6-14-24)38-29-21-22-40(37(45)39-29)33-31(49-36(44)27-19-11-4-12-20-27)30(48-35(43)26-17-9-3-10-18-26)28(47-33)23-46-34(42)25-15-7-2-8-16-25/h1-22,28,30-31,33H,23H2,(H,38,39,41,45)

InChI Key

XCYORFRPTXBDDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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